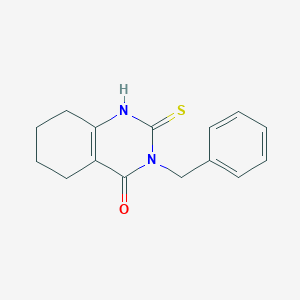

![molecular formula C9H8N4O B6423741 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile CAS No. 1566655-23-9](/img/structure/B6423741.png)

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” is not explicitly mentioned in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” are not explicitly mentioned in the sources I found .

Applications De Recherche Scientifique

Biomedical Applications

- Vasopressin and Fibrinogen Receptor Antagonists : Researchers have studied derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-ones extensively in the biomedical field. These compounds have led to the discovery of vasopressin and fibrinogen receptor antagonists .

- Glutamate Receptor Modulators : Certain derivatives act as positive allosteric modulators for glutamate receptors GluN2A and mGluR5 .

- Anticancer Agents : Inhibitors of lung cancer tumors (A549 and H322b) and catalytic activity of HIV-1 integrase have been explored .

- Neurodegenerative and Cardiovascular Diseases : Recent proposals suggest using these derivatives for treating lysosomal, neurodegenerative, and cardiovascular diseases .

Fluorescent Biomarkers

- Pyrazolo[1,5-a]pyrimidines (PPs) : These compounds, based on [5,6]-fused N-heterocyclic systems, exhibit fluorescence properties. Researchers have used them as lipid droplet biomarkers for cancer cells (HeLa) and normal cells (L929) .

Anticancer Activity

- Pyrazolo[3,4-d]thiazole and [1,4]thiazine Derivatives : Some derivatives have been studied as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .

Substitution Patterns

- 1H-Pyrazolo[3,4-b]pyridines : Analysis of substitution patterns in these compounds revealed that 1H-isomers (substituted or unsubstituted at N1) predominate .

Synthetic Transformations

- Basic Substrates : Pyrazolo[1,5-a]pyrazin-4(5H)-ones serve as basic substrates for various synthetic transformations, making them valuable in creating biologically active compounds .

Medicinal Chemistry

Mécanisme D'action

Target of Action

The compound “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class of compounds . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 . Furthermore, they inhibit the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it likely interacts with its targets to modulate their activity . For example, as an antagonist, it would bind to its target receptor and prevent the receptor’s normal ligand from binding, thereby inhibiting the receptor’s activity .

Biochemical Pathways

The compound is likely involved in several biochemical pathways due to its interaction with multiple targets. For instance, as an antagonist of vasopressin and fibrinogen receptors, it could affect the pathways related to blood clotting and water balance in the body . As a modulator of glutamate receptors, it could influence neuronal signaling pathways . As an inhibitor of HIV-1 integrase, TANKs, and PARP-1, it could impact viral replication and DNA repair processes .

Result of Action

The molecular and cellular effects of “3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile” would depend on its specific targets and mode of action. For example, as an antagonist of certain receptors, it could inhibit the signaling pathways mediated by these receptors, leading to changes in cellular function . As an inhibitor of enzymes like HIV-1 integrase and PARP-1, it could interfere with the processes these enzymes are involved in, such as viral replication and DNA repair .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-3-1-5-12-6-7-13-8(9(12)14)2-4-11-13/h2,4,6-7H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLUTUSCLVCIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=O)N1CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)

![prop-2-yn-1-yl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B6423675.png)

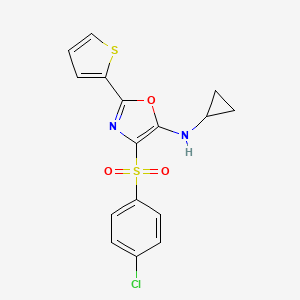

![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)

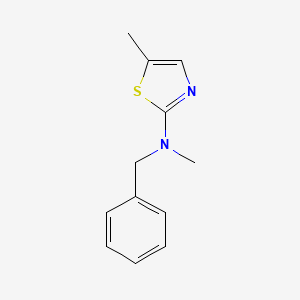

![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)

![N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423695.png)

![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)

![ethyl 4-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)benzoate](/img/structure/B6423718.png)

![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6423724.png)

![5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423727.png)

![3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6423733.png)

![4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B6423762.png)